
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group would likely make this compound soluble in polar solvents .Scientific Research Applications
1. CNS Disorders Treatment
Compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide have been investigated for their potential in treating central nervous system (CNS) disorders. A study by Canale et al. (2016) identified compounds that act as potent and selective 5-HT7 receptor antagonists. These compounds demonstrated antidepressant-like and pro-cognitive properties in vivo, indicating their potential use in treating CNS disorders (Canale et al., 2016).
2. Metabolic Pathways in Drug Development
The metabolic pathways of similar compounds have been explored to understand their potential as pharmaceuticals. Hvenegaard et al. (2012) studied the oxidative metabolism of a novel antidepressant, Lu AA21004, identifying the key cytochrome P450 enzymes involved. This research is crucial for drug development and safety (Hvenegaard et al., 2012).
3. Antimalarial Applications
Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, demonstrating their potential in addressing global health challenges like malaria. The study highlighted the effectiveness of these compounds against Plasmodium species, the causative agent of malaria (Fahim & Ismael, 2021).
4. Antibacterial and Antifungal Properties
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, finding that they exhibited moderate to significant antibacterial and antifungal activities. This discovery opens avenues for new antimicrobial agents (Chohan & Shad, 2011).
5. Antioxidant and Anticholinesterase Activities
Karaman et al. (2016) synthesized novel sulfonyl hydrazones with piperidine derivatives and evaluated their antioxidant and anticholinesterase activities. These compounds have potential therapeutic applications for diseases related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S2/c1-10-14(11(2)22-16-10)23(18,19)15-9-12-5-7-17(8-6-12)24(20,21)13-3-4-13/h12-13,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFIFNJLEQCQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)

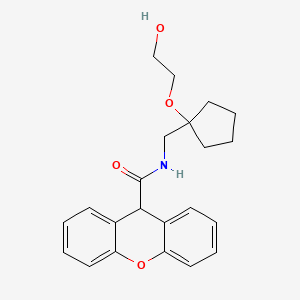
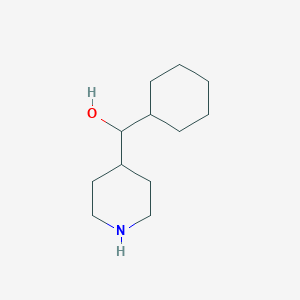
![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)
![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B2582733.png)
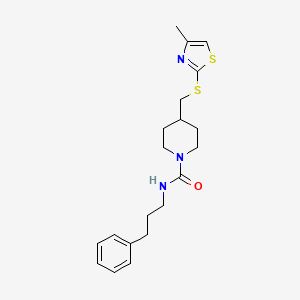
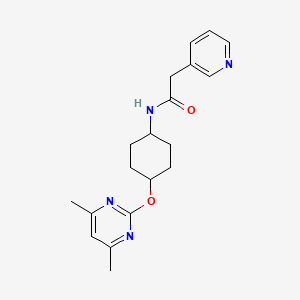
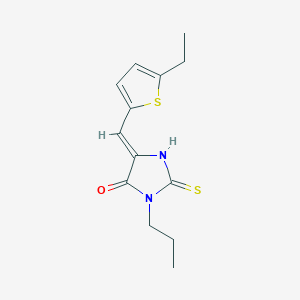
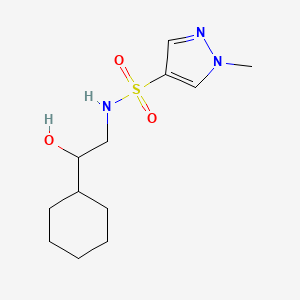
![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)